molecular formula C22H22FN5O2 B3003786 1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone CAS No. 1326897-50-0

1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Cat. No.: B3003786
CAS No.: 1326897-50-0
M. Wt: 407.449
InChI Key: UFWVDAKRXHWORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Pralsetinib binds with high affinity to the RET protein, inhibiting its activity . It is effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

The inhibition of RET by Pralsetinib disrupts multiple signaling pathways involved in cell proliferation and survival . This includes the MAPK/ERK and PI3K/AKT pathways, which are critical for cell growth and survival .

Pharmacokinetics

Pralsetinib has good bioavailability when dissolved in DMSO, with a solubility of ≥ 100 mg/mL . It is insoluble in water . The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is recommended to be stored at 4°C .

Result of Action

The inhibition of RET by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death . In cancer cells harboring RET mutations or fusions, Pralsetinib can specifically inhibit RET signaling, more effectively inhibiting the proliferation of these cells compared to other multi-kinase inhibitors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pralsetinib. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, can potentially interact with Pralsetinib and affect its action .

Properties

IUPAC Name

1-[4-[4-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c1-15-13-19(7-8-20(15)23)28-14-21(24-25-28)22(30)27-11-9-26(10-12-27)18-5-3-17(4-6-18)16(2)29/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWVDAKRXHWORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.